molecular formula C18H25N5O3 B2504279 Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate CAS No. 1675248-18-6

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate

Cat. No.: B2504279
CAS No.: 1675248-18-6
M. Wt: 359.43
InChI Key: NLQJYLLAHBDQCX-OCCSQVGLSA-N
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Description

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate is a compound with intricate molecular architecture, which places it at the forefront of many research initiatives. This compound belongs to a family of molecules that exhibit significant pharmacological activities, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate involves several crucial steps:

  • Starting Materials: : The synthesis typically begins with readily available starting materials, including ethyl 3-oxopropanoate and intermediates that form the pyrrolopyrimidine moiety.

  • Formation of the Piperidine Ring:

  • Coupling with Pyrrolopyrimidine: : The intermediate compound is then coupled with the pyrrolopyrimidine group through a nucleophilic substitution reaction.

  • Final Esterification: : The final step involves the esterification of the carboxyl group to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures that the compound meets the necessary quality standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

  • Reduction: : It can be reduced using appropriate reagents to yield alcohols or amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution Conditions: : Acidic or basic environments, suitable solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives that retain the core structure of the original molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of complex organic molecules, particularly in medicinal chemistry.

Biology

In biological research, it is used to study its interaction with enzymes and other proteins, helping to elucidate biological pathways.

Medicine

Medically, the compound has potential therapeutic applications, especially in the development of new drugs targeting specific diseases.

Industry

Industrially, it can be used in the production of materials with specialized properties, such as advanced polymers.

Mechanism of Action

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((3R,4R)-4-methyl-3-(methyl(6H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-2-oxopropanoate

  • Methyl 3-((3R,4R)-4-methyl-3-(methyl(8H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate

Uniqueness

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate stands out due to its specific substitution pattern on the piperidine ring and the unique structure of the pyrrolopyrimidine moiety

This compound is a testament to the complexity and beauty of organic chemistry, offering endless possibilities for scientific exploration and discovery.

Properties

IUPAC Name

ethyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQJYLLAHBDQCX-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675248-18-6
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675248186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6LBV2WY8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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